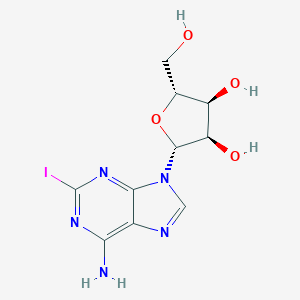

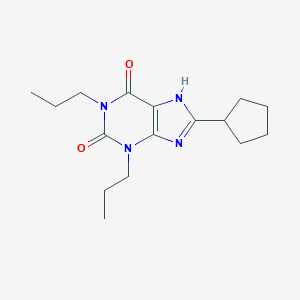

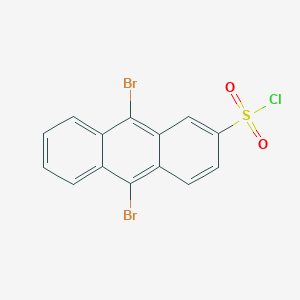

![molecular formula C₁₂H₂₄N₂O₆ B014039 6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide CAS No. 38822-56-9](/img/structure/B14039.png)

6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, including the use of ynamides in cyclization reactions to construct diverse molecular frameworks. For example, a gold-catalyzed formal [3 + 2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles has been developed to access highly functionalized 4-aminoimidazoles, indicating the versatility of ynamides in synthesizing complex amines and amides (Xu et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of complex molecules like "6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide" involves computational studies to predict binding poses and interactions with target proteins. For example, a computational study on a similarly complex molecule revealed its potential role in regulating blood glucose levels, underscoring the importance of structure in biological function (Muthusamy & Krishnasamy, 2016).

Chemical Reactions and Properties

The chemical properties of "6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide" are likely influenced by its functional groups, similar to how the reactivity of aminomethylphthalhydrazide as a derivatization reagent for 5-hydroxyindoles demonstrates the role of amino and hydrazide groups in chemiluminescence reactions (Ishida et al., 1997).

Scientific Research Applications

Biochemical Marker Analysis

Research on compounds like 2-aminoadipic acid highlights its role as a marker of protein carbonylation in aging human skin, indicating its potential utility in studying oxidative stress and aging-related diseases. Such markers can help understand the biochemical pathways involved in aging and the effects of various conditions like diabetes and renal failure on skin collagen (Sell et al., 2007).

Neuropsychiatric Research

Compounds acting on AMPA receptors, such as CX516, have been investigated for their potential in treating schizophrenia. AMPA receptors play a critical role in fast synaptic transmission in the brain, and modulating these receptors can offer insights into developing treatments for neuropsychiatric disorders (Marenco et al., 2002).

Toxicological Studies

Studies on heterocyclic amines and their metabolism in humans and rodents offer insights into dietary carcinogens formed during the cooking of meat. Understanding the metabolism of these compounds can aid in assessing cancer risk and developing dietary guidelines to mitigate exposure (Turteltaub et al., 1999).

Metabolism and Adduct Formation

Research into the metabolism of specific compounds like acrylamide and their formation of adducts with hemoglobin in humans is crucial for understanding the toxicological impact of exposure to such compounds, often found in cooked foods. This can help in evaluating the risk associated with dietary and occupational exposures (Fennell et al., 2005).

properties

IUPAC Name |

6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O6/c13-5-3-1-2-4-8(16)14-12-11(19)10(18)9(17)7(6-15)20-12/h7,9-12,15,17-19H,1-6,13H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNVLTLMGXYGGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)NC1C(C(C(C(O1)CO)O)O)O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400920 |

Source

|

| Record name | 6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide | |

CAS RN |

38822-56-9 |

Source

|

| Record name | 6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

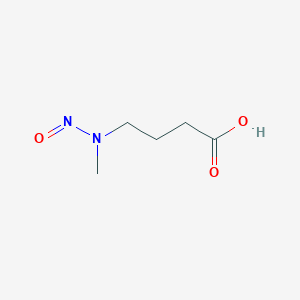

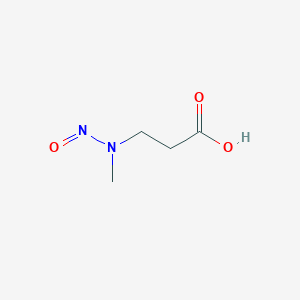

![Methyl 3-[methyl(nitroso)amino]propanoate](/img/structure/B13966.png)

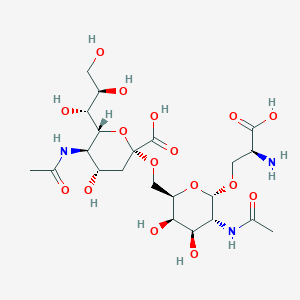

![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)